molecular formula C10H10N2O4S B1211333 2-Phthalimidoethanesulfonamide CAS No. 4443-23-6

2-Phthalimidoethanesulfonamide

Cat. No. B1211333
Key on ui cas rn: 4443-23-6
M. Wt: 254.26 g/mol
InChI Key: XHVSGSRXJIQTLS-UHFFFAOYSA-N
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Patent
US08530486B2

Procedure details

2-Phthalimidoethanesulfonyl chloride (2.0 g) was added portion wise to a solution of 0.5 M of ammonia in dioxane (15 ml) and the solution obtained this way was stirred at room temperature. After 48 hours the reaction mixture was poured in water (50 ml) causing the title compound to precipitate. The product was collected by filtration. Yield: 1.52 g (83%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 7.92-713 (m, 4H), 7.06 (s, 2H), 6.88-3.93 (m, 2H), 3.37-3.30 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:17])[N:5]([CH2:6][CH2:7][S:8](Cl)(=[O:10])=[O:9])[C:4](=[O:12])[C:3]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:2]12.[NH3:18]>O1CCOCC1.O>[C:1]1(=[O:17])[N:5]([CH2:6][CH2:7][S:8]([NH2:18])(=[O:10])=[O:9])[C:4](=[O:12])[C:3]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:2]12

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(C=2C(C(N1CCS(=O)(=O)Cl)=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution obtained this way

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCS(=O)(=O)N)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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